
Methyl isoeugenol
Overview
Description
Methyl isoeugenol, also known as 1,2-dimethoxy-4-propenylbenzene, is a phenylpropanoid compound. It is the methyl ether derivative of isoeugenol and is found in certain essential oils. This compound can exist in both (E)- and (Z)-isomeric forms and is known for its pleasant fragrance, making it a valuable component in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl isoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent instead of traditional harmful methylation reagents. The phase transfer catalyst polyethylene glycol 800 is introduced to facilitate the reaction, which is carried out at a temperature of 140°C for 3 hours. The optimal conditions involve a dimethyl carbonate drip rate of 0.09 mL/min and specific molar ratios of reactants .
Industrial Production Methods
Industrial production of this compound typically involves the use of dimethyl carbonate and phase transfer catalysts to achieve high yields and selectivity. The process is designed to be environmentally friendly, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Metabolic Oxidation and Conjugation
In biological systems, methyl isoeugenol undergoes cytochrome P450-mediated oxidation:
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Hydroxylation : Forms 3-hydroxy-1-phenylpropene derivatives at the terminal methyl group .
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Epoxidation : Generates 1,2-oxide intermediates via peroxidative metabolism .
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Conjugation : Glucuronidation and sulfonation at the methoxy or hydroxyl groups facilitate excretion .
Key metabolites (identified in rodent studies):
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3′-Hydroxythis compound
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This compound-1,2-oxide
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Dihydrodiol derivatives
Stability and Decomposition
Under thermal stress (>160°C), this compound decomposes due to DMC volatilization, reducing yields. Byproducts include:
Industrial-Scale Optimization
A high-pressure liquid-solid phase process (2–3 MPa, 200°C) with K₂CO₃/PEG-400 achieves 94% purity and 79% yield. Continuous CO₂/ethanol removal shifts equilibrium toward product formation .
Radical Formation Pathways
Exposure to peroxidases (e.g., horseradish peroxidase) generates radical cations , detected via EPR spectroscopy. These radicals exhibit hyperfine coupling constants characteristic of methoxy-substituted phenylpropenes .
This synthesis of data highlights this compound’s reactivity across synthetic, metabolic, and thermal contexts, providing a foundation for its controlled application in flavoring, perfumery, and pest management .
Scientific Research Applications
Agricultural Applications
1.1 Insect Attractant
Methyl isoeugenol has been identified as a highly effective male lure for various fruit fly species, particularly in pest management strategies. Research has demonstrated its superior attractiveness compared to other lures such as methyl eugenol (ME) and cue lure (CL). For instance:
- Zeugodacus diversus : Field tests indicated that this compound attracted this species 49 times more effectively than ME, with an average catch of 23.58 flies per trap per day (FTD) compared to 0.48 FTD for ME .
- Bactrocera xanthodes : In trials conducted in Tonga, traps baited with this compound captured more than three times the number of males compared to those baited with ME (33.0 FTD vs. 10.7 FTD) over a nine-week period .
These findings highlight the potential of this compound in enhancing fruit fly monitoring and control programs.
Textile Applications
This compound has been explored for its potential use in the textile industry as a dyeing agent. A study indicated that it could be derived from the metabolic processes of silkworms feeding on certain plants, leading to the production of golden-yellow silk fibers . This suggests that this compound may serve as a natural dyeing material, offering an eco-friendly alternative to synthetic dyes.
Pharmaceutical Applications
This compound's bioactivity has been investigated in toxicological studies. It has been grouped with other phenylpropenes like isoeugenol and methyl eugenol for their potential health impacts. Notably, structural similarities among these compounds do not necessarily correlate with similar toxicological profiles, emphasizing the need for careful assessment in drug development and safety evaluations .
Case Study 1: Insect Lure Effectiveness
In a comparative study of various lures for fruit flies, this compound was found to significantly outperform traditional lures in attracting male flies across multiple species. The study underscored its potential utility in integrated pest management strategies aimed at reducing crop damage from fruit flies .
Case Study 2: Textile Dyeing Potential
Research on the extraction of pigments from silkworm cocoons revealed that this compound could be utilized as a natural dyeing agent, potentially revolutionizing textile dyeing processes by providing a sustainable alternative to synthetic dyes .
Data Table: Comparison of this compound with Other Lures
Compound | Average Flies Caught (FTD) | Relative Attractiveness |
---|---|---|
This compound | 33.0 | Highest |
Methyl Eugenol | 10.7 | Moderate |
Cue Lure | Varies | Variable |
Mechanism of Action
The exact mechanism of action of methyl isoeugenol is not fully understood. it is known to interact with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and inhibits the generation of reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
Similar Compounds
Methyl eugenol: Similar in structure but differs in the position of the double bond.
Isoeugenol: The parent compound from which methyl isoeugenol is derived.
Eugenol: Lacks the methoxy group present in this compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl ether group enhances its stability and makes it more suitable for certain industrial applications compared to its analogs .
Biological Activity
Methyl isoeugenol (MIE) is a phenylpropene compound derived from natural sources, primarily found in essential oils. Its biological activities have garnered attention due to its potential applications in various fields, including agriculture, medicine, and pest control. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound is structurally related to eugenol and methyl eugenol, differing primarily in the position of the methoxy group on the aromatic ring. Its molecular formula is , with a molecular weight of 194.23 g/mol. The compound exhibits a characteristic sweet-spicy aroma, making it attractive for use in perfumes and flavorings.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both aerobic and anaerobic bacteria, revealing notable inhibitory effects.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 25 µg/mL |
Fusobacterium nucleatum | 25 µg/mL |
Streptococcus mutans | 50 µg/mL |
These findings suggest that this compound could be a viable candidate for developing natural antimicrobial agents .
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including the DPPH radical scavenging method. Results indicated that it possesses considerable antioxidant activity.
- DPPH Assay Results:
- IC50 of this compound: 2.253 µg/mL
- IC50 of Ascorbic Acid (standard): 2.58 µg/mL
This suggests that this compound can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress .
3. Anti-inflammatory Properties
In vitro assays have shown that this compound exhibits anti-inflammatory effects by inhibiting albumin denaturation.
- Anti-inflammatory Test Results:
- IC50 of this compound: 36.44 µg/mL
- IC50 of Sodium Diclofenac (standard): 22.76 µg/mL
These results indicate that while this compound has anti-inflammatory potential, it may be less potent than conventional anti-inflammatory drugs .
4. Herbicidal Activity
This compound has been evaluated for its herbicidal properties, showing effectiveness in inhibiting seed germination in certain plant species. This characteristic could be harnessed for agricultural pest management strategies .
Case Study: this compound as an Attractant
A significant application of this compound lies in its use as an attractant for fruit flies, particularly the Pacific fruit fly (Bactrocera xanthodes). Field trials demonstrated that traps baited with this compound captured more than three times the number of male fruit flies compared to traps using traditional attractants like methyl eugenol.
- Field Trial Results:
- This compound Traps: Mean capture of 33 flies/trap/day
- Methyl Eugenol Traps: Mean capture of 10 flies/trap/day
This enhanced attraction makes this compound a promising candidate for pest surveillance and control programs .
Safety and Toxicological Considerations
While this compound shows promising biological activities, safety assessments are crucial. Research indicates that structural similarities with other phenylpropenes may lead to varying toxicological profiles. The major metabolic pathway for this compound involves benzylic hydroxylation, which necessitates careful evaluation during risk assessments .
Q & A
Q. Basic: What are the standard analytical methods for characterizing methyl isoeugenol in experimental settings?
To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the phenylpropene backbone and methyl group positioning .
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) : To quantify purity and detect impurities, leveraging retention time and mass fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm functional groups (e.g., methoxy and allyl groups) .
Methodological rigor requires calibration with certified reference materials and validation via triplicate measurements.
Q. Basic: How can researchers ensure the purity of this compound in pharmacological studies?
- Quality Control Protocols : Obtain Certificates of Analysis (COA) from suppliers, ensuring >98% purity as per batch-specific documentation .
- In-House Validation : Use HPLC to verify purity, especially after long-term storage (-80°C in DMSO) to monitor degradation .
- Solvent Compatibility : Avoid aqueous buffers unless emulsifiers are used, given its limited solubility (60 mg/mL in DMSO) .
Q. Advanced: How do structural differences between this compound and methyl eugenol influence their toxicological profiles?
Despite structural similarity, this compound (allyl group) and methyl eugenol (propenyl group) exhibit divergent bioactivities:
- Metabolic Pathways : Methyl eugenol undergoes 1′-hydroxylation, forming DNA-reactive metabolites linked to hepatocarcinogenicity in rodents, whereas this compound lacks this pathway .
- Genotoxicity : Methyl eugenol is genotoxic (Ames test positive), while this compound shows no mutagenicity in standard assays .
Methodological Consideration : Avoid read-across approaches; instead, conduct separate in vitro (e.g., comet assay) and in vivo carcinogenicity studies for each compound .
Q. Advanced: What experimental designs resolve contradictions in genotoxicity data for this compound?
- Multi-Assay Strategy : Combine Ames test, micronucleus assay, and oxidative stress markers (e.g., 8-OHdG) to assess direct DNA damage vs. indirect mechanisms .
- Dose-Response Curves : Use at least five concentrations spanning physiological to supratherapeutic ranges (e.g., 1–100 μM) to identify threshold effects .
- Statistical Collaboration : Engage statisticians early to design power analyses and meta-analyses for reconciling heterogeneous datasets .
Q. Basic: How do solubility properties impact this compound’s formulation in experimental models?
- Solvent Selection : Prioritize DMSO for in vitro studies (336.64 mM solubility) but ensure final concentrations ≤0.1% to avoid cellular toxicity .
- Polarity Considerations : In separation techniques (e.g., HPLC), use acetonitrile/water gradients, as this compound’s polarity (logP ~2.5) necessitates moderate organic phases .
Q. Advanced: How to design dose-response studies for evaluating quorum-sensing inhibition by this compound?
- Biofilm Models : Use Pseudomonas aeruginosa PAO1 strains in 96-well plates, quantifying biofilm biomass via crystal violet staining at 0–100 μg/mL concentrations .
- Controls : Include untreated controls and positive controls (e.g., furanone C-30). Validate via qPCR for lasI and lasR gene expression .
- Reprodubility : Conduct triplicate runs across independent experiments, accounting for batch-to-batch variability in compound purity .
Q. Advanced: What considerations are critical when extrapolating animal carcinogenicity data to humans?
- Exposure Routes : Oral gavage in rodents may not mimic human dietary exposure; consider pharmacokinetic studies to assess bioavailability .
- Dose Equivalence : Use body surface area scaling (e.g., mg/m²) instead of mg/kg for interspecies comparisons .
- Longitudinal Biomarkers : Monitor urinary metabolites (e.g., methyleugenol epoxide) in cohort studies to bridge animal and human data gaps .
Q. Basic: Which spectroscopic techniques quantify this compound in biological matrices?
- LC-MS/MS : Ideal for plasma/tissue samples, using deuterated internal standards (e.g., d3-methyl isoeugenol) to correct matrix effects .
- Sample Preparation : Liquid-liquid extraction with ethyl acetate, optimized for recovery rates >85% .
Q. Advanced: How to integrate in silico docking studies with in vitro assays for mechanism validation?
- Computational Modeling : Dock this compound into quorum-sensing regulators (e.g., LasR) using AutoDock Vina, prioritizing binding energy ≤-7 kcal/mol .
- Experimental Validation : Compare docking predictions with SPR (surface plasmon resonance) assays to measure binding affinity (KD) .
- Statistical Validation : Use Pearson correlation to align docking scores with experimental IC₅₀ values .
Q. Advanced: What frameworks reconcile heterogeneous outcomes in systematic reviews of this compound?
- PICO Framework : Define Population (e.g., in vitro models), Intervention (dose range), Comparator (controls), Outcomes (biofilm inhibition) .
- Meta-Analysis : Stratify studies by assay type (e.g., genotoxicity vs. carcinogenicity) and use random-effects models to account for variability .
- Risk of Bias Assessment : Apply SYRCLE’s tool for animal studies to evaluate blinding, randomization, and outcome reporting .
Properties
IUPAC Name |
1,2-dimethoxy-4-prop-1-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | methyl isoeugenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052621 | |
Record name | 4-Prop-1-enylveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; delicate, clove-carnation aroma | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93-16-3 | |
Record name | Methylisoeugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Prop-1-enylveratrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-prop-1-enylveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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